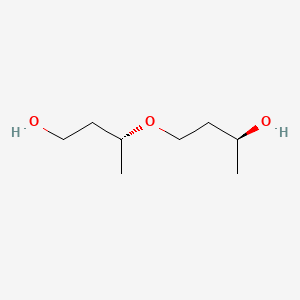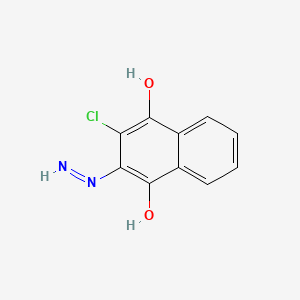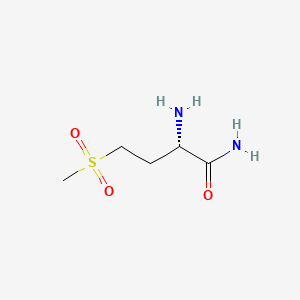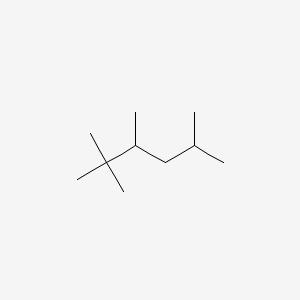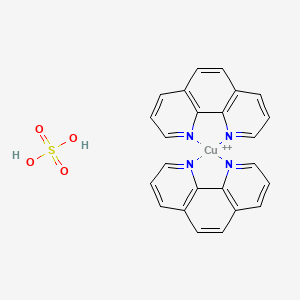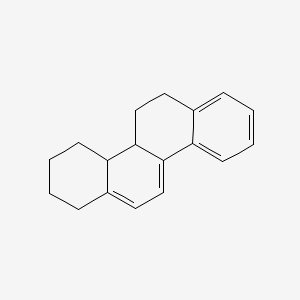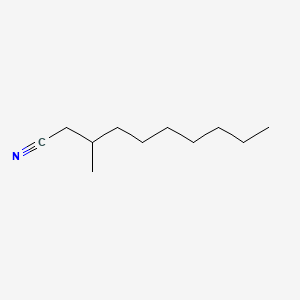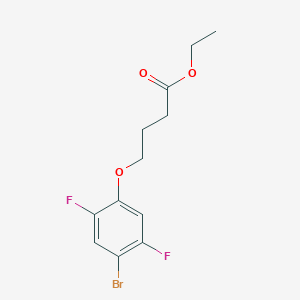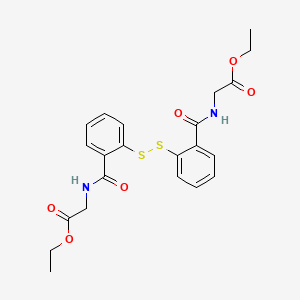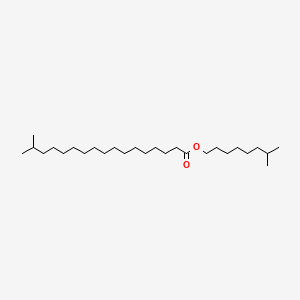
2,5-Dimethylheptyl 4-methyloctyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylheptyl 4-methyloctyl phthalate typically involves the esterification of phthalic anhydride with 2,5-dimethylheptyl alcohol and 4-methyloctyl alcohol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated and stirred continuously to achieve a high yield of the desired ester. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
2,5-Dimethylheptyl 4-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Phthalic acid and its derivatives.
Reduction: Alcohols corresponding to the ester groups.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
2,5-Dimethylheptyl 4-methyloctyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism of action of 2,5-Dimethylheptyl 4-methyloctyl phthalate involves its interaction with cellular receptors and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility by reducing intermolecular forces. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
類似化合物との比較
Similar Compounds
- Diisononyl phthalate (DINP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl-cyclohexane-1,2-dicarboxylate (DINCH)
Uniqueness
2,5-Dimethylheptyl 4-methyloctyl phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Compared to other phthalates, it may offer improved flexibility and lower volatility, making it suitable for specialized applications .
特性
CAS番号 |
85851-76-9 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-O-(2,5-dimethylheptyl) 1-O-(4-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-6-8-12-21(4)13-11-18-29-25(27)23-14-9-10-15-24(23)26(28)30-19-22(5)17-16-20(3)7-2/h9-10,14-15,20-22H,6-8,11-13,16-19H2,1-5H3 |
InChIキー |
NXXILHVVOZJPEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


